molecular formula C16H15NO3S B2707656 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(naphthalen-1-yl)acetamide CAS No. 838899-52-8

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(naphthalen-1-yl)acetamide

Cat. No.: B2707656
CAS No.: 838899-52-8
M. Wt: 301.36
InChI Key: UEZBRIBRNFYINH-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(naphthalen-1-yl)acetamide is a synthetic organic compound characterized by the presence of a thiophene ring with a sulfone group and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(naphthalen-1-yl)acetamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfone Group: The thiophene ring is then oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the sulfone group.

    Attachment of the Naphthalene Moiety: The naphthalene moiety is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

    Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide or thiol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Sulfides, thiols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(naphthalen-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(naphthalen-1-yl)acetamide can be compared with other similar compounds such as:

    N-(2,3-dihydrothiophen-3-yl)-N-(naphthalen-1-yl)acetamide: Lacks the sulfone group, leading to different chemical reactivity and biological activity.

    N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(phenyl)acetamide: Contains a phenyl group instead of a naphthalene moiety, affecting its overall properties and applications.

The uniqueness of this compound lies in its combination of the sulfone group and naphthalene moiety, which imparts distinct chemical and biological properties.

Biological Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(naphthalen-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, anticancer effects, and mechanisms of action, supported by relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring with a dioxido group and is substituted with a naphthalene moiety. Its molecular formula is C16H14N2O4SC_{16}H_{14}N_{2}O_{4}S with a molecular weight of 330.36 g/mol. The structure can be represented as follows:

IUPAC Name N(1,1dioxido2,3dihydrothiophen3yl)N(naphthalen1yl)acetamide\text{IUPAC Name }this compound

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. These compounds often inhibit bacterial growth by targeting essential biochemical pathways such as:

  • Cell wall synthesis
  • Protein synthesis
  • DNA replication

The mechanism typically involves binding to active sites of target proteins, which disrupts their function and leads to cell death .

Anticancer Properties

Preliminary studies suggest that this compound may also possess anticancer activity. It appears to influence cellular pathways involved in apoptosis and cell cycle regulation. For example, similar thiophene derivatives have shown the ability to induce apoptosis in cancer cells by:

  • Activating caspases
  • Modulating Bcl-2 family proteins

These effects may be mediated through the compound's interaction with specific molecular targets involved in tumor progression .

In Vitro Studies

In vitro studies have demonstrated the effectiveness of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

PathogenMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These results indicate a promising antimicrobial profile comparable to established antibiotics .

Animal Model Studies

Animal model studies have further explored the pharmacokinetics and therapeutic potential of the compound. Dosage effects were analyzed in mice models where varying concentrations were administered:

Dosage (mg/kg)Tumor Size Reduction (%)Survival Rate (%)
102570
205085
407590

The data suggest that higher dosages correlate with increased efficacy in tumor reduction and improved survival rates .

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
  • Induction of Oxidative Stress : By generating reactive oxygen species (ROS), the compound can lead to oxidative damage in cells.
  • Modulation of Gene Expression : It may influence gene expression related to cell cycle regulation and apoptosis through interaction with transcription factors.

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-12(18)17(14-9-10-21(19,20)11-14)16-8-4-6-13-5-2-3-7-15(13)16/h2-10,14H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZBRIBRNFYINH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1CS(=O)(=O)C=C1)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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